CZC-54252 - 1191911-27-9

CZC-54252

Catalog Number: EVT-266425
CAS Number: 1191911-27-9
Molecular Formula: C22H25ClN6O4S
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CZC-25146 is a member of the class of aminopyrimidines that is 2,6-diamino-5-chloropyrimidine in which the amino groups at positions 2 and 6 are respectively carrying 2-methoxy-4-(morpholin-4-yl)phenyl and 2-(methanesulfonylamino)phenyl substituents. It is an inhibitor of the Parkinson's disease kinase LRRK2. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is an aminopyrimidine, a member of morpholines, an aromatic ether, an organochlorine compound, a sulfonamide and a secondary amino compound.

CZC-54252 (1)

Compound Description: CZC-54252 is a 2,4-dianilinopyrimidine identified as an inhibitor of five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. A structure-activity relationship (SAR) campaign involving 39 analogues of CZC-54252 revealed nanomolar inhibitors of each kinase and provided insights into features needed for their inhibition. []

Relevance: CZC-54252 and its analogues share the core 2,4-dianilinopyrimidine scaffold with N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, highlighting the importance of this core structure for kinase inhibition.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It is being investigated for its potential in the treatment of various cancers, including non-small cell lung cancer (NSCLC). []

Relevance: This compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide both feature a 5-chloropyrimidin-2,4-diamine core substituted with an aniline group at position 4 and a methoxyphenyl group at position 2. The variations in substituents on the aniline and methoxyphenyl groups contribute to the different kinase targets and pharmacological activities of these compounds.

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity found in the antineoplastic agent Osimertinib mesylate. Its quantification in Osimertinib mesylate is critical for quality control and safety assessments. []

Relevance: Both this compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide belong to the class of pyrimidin-2,4-diamines with substitutions at positions 2, 4, and 5. They exhibit structural similarities in the presence of an aniline moiety at position 4 and a methoxy substituent on the phenyl ring. The variations in other substituents likely contribute to the different pharmacological activities of these compounds.

N-(2-{2-dimethylaminoethyl}-4-methylamino-methoxy-5-{[4-(1-methylindole-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide

Compound Description: This compound is a derivative of 2-(2,4,5-anilino substituted) pyrimidine and is classified as an EGFR modulator, potentially useful for treating cancer. []

Relevance: This compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide share a similar structural motif with a 2,4-disubstituted pyrimidine ring, where the 4-position is substituted by an aniline group containing a methoxy substituent. The variations in other substituents, particularly the presence of an indole ring in this compound, might be responsible for its activity as an EGFR modulator.

ZX-29

Compound Description: ZX-29 is a newly synthesized ALK inhibitor with potent anticancer activity. It has been shown to decrease Karpas299 cell growth and induce apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress. []

Relevance: ZX-29, which is chemically described as N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, is the same compound as the main compound mentioned in the question: N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide.

4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Compound Description: This compound is a sydnone derivative that features a complex structure with interconnected oxadiazole, triazole, and phenyl rings. The crystal structure of this compound reveals the presence of intermolecular hydrogen bonding interactions that contribute to its solid-state structure. []

Relevance: While structurally distinct from N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, both compounds incorporate a 4-methoxyphenyl moiety within their structure. This highlights the common use of substituted phenyl rings in designing molecules with diverse pharmacological activities.

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It was identified as a product formed during oxidative stress degradation studies of Venetoclax. []

Relevance: Although not directly structurally related to N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, VNO demonstrates the potential for oxidative modifications in drug molecules containing aniline moieties, which is a key structural feature of the main compound.

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of VNO. This highlights the complex degradation pathways of drug molecules and the importance of understanding these pathways for drug development and quality control. []

Relevance: Similar to VNO, VHA, while not directly structurally related to N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, showcases the potential for oxidative modifications and subsequent rearrangements in molecules containing aniline and methoxyphenyl moieties, which are key structural features of the main compound.

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: These derivatives contain a thiazolone ring, oxadiazole ring, and various benzylidene substituents. These compounds showed enhanced activity against Gram-negative bacteria, specifically compounds 8d and 8f, compared to the control drug gentamycin. []

Relevance: These derivatives and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide share the presence of a methoxyphenyl moiety linked to an aromatic nitrogen-containing heterocycle. The variations in the heterocycle and other substituents contribute to the diverse pharmacological activities observed in these compounds.

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound is a pyridothiazine derivative that serves as a building block for the synthesis of a variety of substituted pyridothiazine derivatives. These derivatives were synthesized through various reactions, including alkylation, cyclization, and reaction with isocyanates and isothiocyanates. []

Relevance: Although structurally different from N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide, both molecules highlight the use of sulfonamide and aromatic heterocycles as key building blocks in medicinal chemistry.

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

Compound Description: This compound is a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It demonstrated antiproliferative activity against various cancer cell lines, with its potency varying depending on the cell line and dose. []

Relevance: Both this compound and N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide highlight the use of a methoxy-substituted phenyl ring linked to a nitrogen-containing aromatic heterocycle. The presence of a quinoline ring and the triazole linker in compound 9c, as compared to the pyrimidine ring in the main compound, contribute to their different biological profiles.

Synthesis Analysis

The synthesis of CZC-54252 involves several key steps that utilize standard organic synthesis techniques. The initial steps typically include the formation of the core pyrimidine structure, followed by the introduction of aniline substituents at specific positions to enhance potency and selectivity. The detailed synthetic routes often involve:

  1. Formation of the Pyrimidine Core: This may involve cyclization reactions using appropriate starting materials, such as ureas or thioureas.
  2. Aniline Substitution: Introducing aniline groups through nucleophilic aromatic substitution or other coupling reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical details regarding the synthesis can vary based on specific methodologies employed in different studies but generally follow established organic synthesis protocols .

Molecular Structure Analysis

The molecular structure of CZC-54252 features a pyrimidine core substituted with two aniline groups. The structural formula can be represented as follows:

C18H17N5O\text{C}_{18}\text{H}_{17}\text{N}_{5}\text{O}

Key data points regarding its molecular structure include:

  • Molecular Weight: Approximately 305.37 g/mol
  • Melting Point: Specific melting points may vary based on purity but are typically around 200°C.
  • Solubility: CZC-54252 is soluble in dimethyl sulfoxide and other organic solvents, facilitating its use in biological assays.

The three-dimensional conformation of the molecule allows for effective binding to the ATP-binding site of LRRK2, which is critical for its inhibitory activity .

Chemical Reactions Analysis

CZC-54252 participates in various chemical reactions primarily related to its interactions with LRRK2 and other kinases. The key reactions include:

  1. Inhibition Reaction: CZC-54252 binds to the ATP site of LRRK2, inhibiting its phosphorylation activity. This reaction can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
    • IC50 values for CZC-54252 are reported as 1.28 nM for wild-type LRRK2 and 1.85 nM for the G2019S mutant form .
  2. Selectivity Profiling: The compound has been tested against a panel of kinases to determine selectivity. It has shown effective inhibition against ten out of 184 kinases tested, indicating a favorable selectivity profile compared to other kinase inhibitors .
Mechanism of Action

The mechanism of action for CZC-54252 involves competitive inhibition at the ATP-binding site of LRRK2. Upon binding, it prevents ATP from interacting with the kinase domain, thereby blocking downstream signaling pathways associated with neuronal health and function.

This mechanism has been validated through biochemical assays that demonstrate reduced phosphorylation levels of LRRK2 substrates upon treatment with CZC-54252. In vivo studies have also shown that administration leads to decreased phosphorylation levels in relevant tissues, supporting its potential therapeutic role in neurodegenerative conditions .

Physical and Chemical Properties Analysis

CZC-54252 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under ambient conditions but should be stored in a cool, dry place to maintain integrity over time.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which may influence its bioavailability and permeability across biological membranes.

These properties are crucial for understanding its behavior in biological systems and potential pharmacokinetic profiles .

Applications

CZC-54252 has significant potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson's disease. Its primary uses include:

  1. Research Tool: As a selective LRRK2 inhibitor, it serves as a valuable tool for dissecting the role of LRRK2 in cellular signaling pathways and neurodegeneration.
  2. Drug Development: Given its potency and selectivity, CZC-54252 is being explored as a lead compound for developing new therapeutics aimed at treating Parkinson's disease and possibly other related disorders.
  3. Biochemical Assays: Utilized in various assays to evaluate kinase activity modulation and explore structure-activity relationships within medicinal chemistry contexts.

Properties

CAS Number

1191911-27-9

Product Name

CZC-54252

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C22H25ClN6O4S

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)

InChI Key

CLGWUCNXOBLWFM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CZC-54252; CZC 54252; CZC54252.

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.